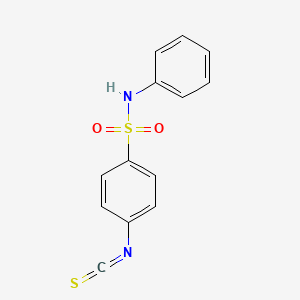

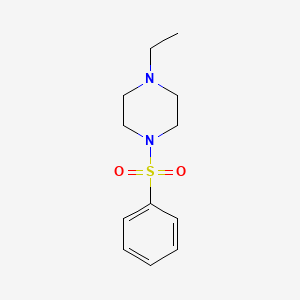

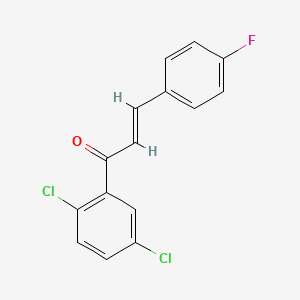

4-isothiocyanato-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomics Research

4-Isothiocyanato-N-phenylbenzenesulfonamide is commonly used in proteomics studies. Its reactivity with amino acids and proteins allows researchers to label specific functional groups, facilitating protein identification, quantification, and structural analysis. By binding to nucleophilic sites, this compound enables targeted mass spectrometry-based proteomics experiments .

Chemical Biology and Drug Discovery

The compound’s isothiocyanate group can react with nucleophiles, such as thiols and amines, forming covalent adducts. Researchers exploit this property to design and synthesize novel bioactive molecules. By modifying the phenyl ring or sulfonamide moiety, scientists create analogs for drug screening and lead optimization. These derivatives may exhibit anticancer, antimicrobial, or anti-inflammatory properties .

Anticancer Potential

Studies suggest that isothiocyanates, including those derived from phenylbenzenesulfonamide, exhibit antitumor effects. They interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis. Researchers investigate their potential as chemopreventive agents or adjunct therapies for various cancers, including breast, prostate, and colon cancers .

Materials Science

The unique structure of 4-isothiocyanato-N-phenylbenzenesulfonamide makes it interesting for materials science. Its aromatic core, sulfonamide group, and isothiocyanate functionality contribute to its photophysical properties. Scientists explore its use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices .

Synthetic Chemistry

The synthesis of isothiocyanates from amines and phenyl isothiocyanate is an essential method in synthetic chemistry. Researchers employ this reaction to access diverse isothiocyanate derivatives, which find applications beyond the scope of this specific compound. The reaction proceeds efficiently under nitrogen protection, using dimethylbenzene as a solvent .

Biological Activity Studies

While the exact biological targets of 4-isothiocyanato-N-phenylbenzenesulfonamide remain an active area of investigation, its reactivity and structural features make it a valuable tool for probing biological systems. Researchers explore its interactions with enzymes, receptors, and cellular components to unravel its potential roles in cellular processes .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-isothiocyanato-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBXQCKKOGZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isothiocyanato-N-phenylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine](/img/structure/B3070438.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3070458.png)

![(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070471.png)

![1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid](/img/structure/B3070479.png)